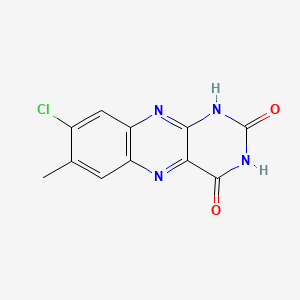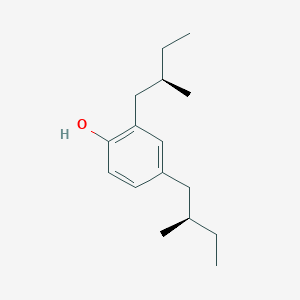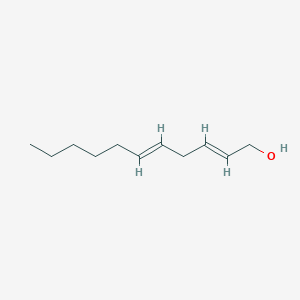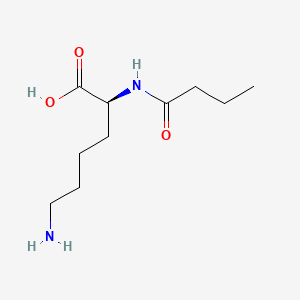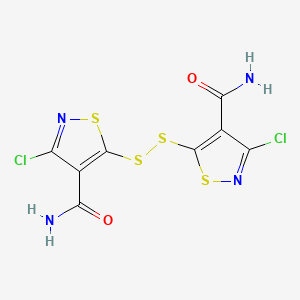
4-Isothiazolecarboxamide, 5,5'-dithiobis(3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is a compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) typically involves the reaction of 3-chloroisothiazole with a disulfide reagent under controlled conditions. The reaction is carried out in an inert organic solvent, such as an aromatic hydrocarbon or a halogenated aliphatic hydrocarbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein thiol modifications and redox biology.
Wirkmechanismus
The mechanism of action of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) involves its interaction with thiol groups in proteins. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein function. This interaction is particularly relevant in the inhibition of enzymes like HDACs, where the compound blocks the active site and prevents substrate binding .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihaloisothiazolo[4,5,d]isothiazole: Another compound with a similar isothiazole structure but different halogen substitutions.
5,5’-Dithiobis(2-nitrobenzoic acid):
Uniqueness: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is unique due to its specific disulfide linkage and chloro substitution, which confer distinct chemical reactivity and biological activity. Its ability to selectively modify protein thiols makes it a valuable tool in biochemical research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1032-07-1 |
|---|---|
Molekularformel |
C8H4Cl2N4O2S4 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
5-[(4-carbamoyl-3-chloro-1,2-thiazol-5-yl)disulfanyl]-3-chloro-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H4Cl2N4O2S4/c9-3-1(5(11)15)7(17-13-3)19-20-8-2(6(12)16)4(10)14-18-8/h(H2,11,15)(H2,12,16) |
InChI-Schlüssel |
NIKVGLIDATUONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


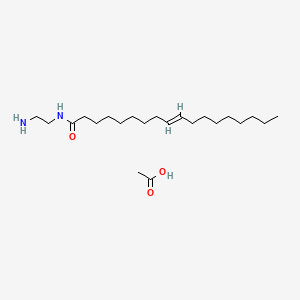
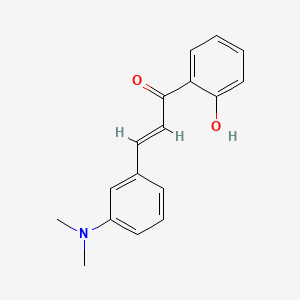
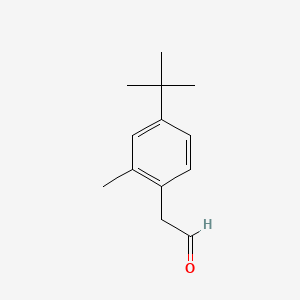
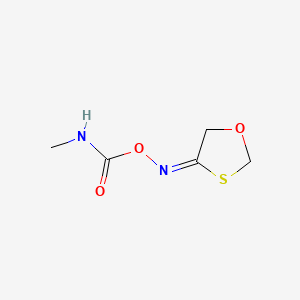
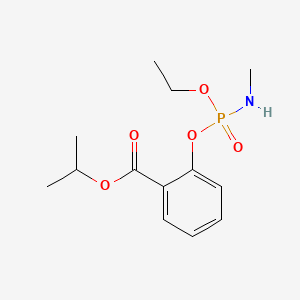
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
